Cas no 1000341-99-0 (4-Bromo-7-chloro-1H-pyrrolo3,2-cpyridine-3-carbaldehyde)

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic organic compound featuring a pyrrolopyridine core functionalized with bromo, chloro, and formyl substituents. This versatile intermediate is particularly valuable in medicinal chemistry and pharmaceutical research, where it serves as a key building block for the synthesis of biologically active molecules. The presence of multiple reactive sites allows for selective modifications, enabling the development of targeted compounds. Its well-defined structure and high purity make it suitable for applications in drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents. The compound’s stability under standard conditions further enhances its utility in synthetic workflows.
4-Bromo-7-chloro-1H-pyrrolo3,2-cpyridine-3-carbaldehyde structure
1000341-99-0 structure
Product Name:4-Bromo-7-chloro-1H-pyrrolo3,2-cpyridine-3-carbaldehyde
CAS No:1000341-99-0
MF:C8H4BrClN2O
MW:259.487159729004
MDL:MFCD09750001
CID:840589
PubChem ID:24729445
Update Time:2025-11-01

4-Bromo-7-chloro-1H-pyrrolo3,2-cpyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
    • 4-Bromo-7-chloro-5-azaindole-3-carboaldehyde
    • 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde
    • 4-Bromo-7-chloro-1H-pyrrolo3,2-cpyridine-3-carbaldehyde
    • MDL: MFCD09750001
    • Inchi: 1S/C8H4BrClN2O/c9-8-6-4(3-13)1-11-7(6)5(10)2-12-8/h1-3,11H
    • InChI Key: AVANOLZDZLMZBI-UHFFFAOYSA-N
    • SMILES: BrC1C2C(C=O)=CNC=2C(=CN=1)Cl

Computed Properties

  • Exact Mass: 257.91955g/mol
  • Monoisotopic Mass: 257.91955g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.923±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1.1 g/l) (25 º C),

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4-Bromo-7-chloro-1H-pyrrolo3,2-cpyridine-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1000341-99-0)4-Bromo-7-chloro-1H-pyrrolo3,2-cpyridine-3-carbaldehyde
Order Number:A897706
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:00
Price ($):461.0
Email:sales@amadischem.com

Additional information on 4-Bromo-7-chloro-1H-pyrrolo3,2-cpyridine-3-carbaldehyde

Comprehensive Overview of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS No. 1000341-99-0)

4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the pyrrolopyridine core and functional groups like bromo, chloro, and carbaldehyde, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its relevance in drug discovery, particularly for targeting kinase inhibitors and antimicrobial agents.

The compound's CAS No. 1000341-99-0 ensures precise identification in chemical databases, which is critical for regulatory compliance and patent applications. Recent studies highlight its role in developing small-molecule therapeutics, a trending topic in AI-driven drug design. Computational tools like molecular docking and QSAR modeling often utilize such scaffolds to predict binding affinities, aligning with the growing demand for cost-effective drug development strategies.

From a synthetic chemistry perspective, 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde offers opportunities for palladium-catalyzed cross-coupling reactions, a widely searched topic in organic chemistry forums. Its bromo and chloro substituents enable selective functionalization, appealing to researchers exploring green chemistry and atom economy. These attributes resonate with the industry's shift toward sustainable practices, a key focus in 2024.

Analytical characterization of this compound typically involves NMR spectroscopy, HPLC purity analysis, and mass spectrometry—techniques frequently queried by lab professionals. Its stability under ambient conditions and solubility in common organic solvents (e.g., DMSO, methanol) further enhance its practicality. Notably, the carbaldehyde group allows derivatization into hydrazones or imines, expanding its utility in high-throughput screening libraries.

In the context of personalized medicine, derivatives of pyrrolopyridine scaffolds have shown promise in modulating disease-specific pathways. This aligns with Google Trends data indicating rising searches for "targeted cancer therapies" and "fragment-based drug discovery." The compound's CAS No. 1000341-99-0 is often cross-referenced in patents covering kinase inhibition, underscoring its commercial relevance.

For suppliers and manufacturers, optimizing the synthesis of 4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde remains a priority. Queries like "scale-up challenges in heterocyclic synthesis" reflect industry pain points. Solutions involving flow chemistry or catalytic hydrogenation are gaining traction, as noted in recent publications indexed by SciFinder and Reaxys.

Environmental considerations are also paramount. The compound's halogenated structure necessitates proper waste management, a topic linked to EPA regulations and green solvent alternatives. This dual focus on efficacy and sustainability positions CAS No. 1000341-99-0 as a subject of multidisciplinary research, bridging gaps between academia and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1000341-99-0)4-Bromo-7-chloro-1H-pyrrolo3,2-cpyridine-3-carbaldehyde
A897706
Purity:99%
Quantity:1g
Price ($):461.0
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